NP-Ahd-13C3

概要

説明

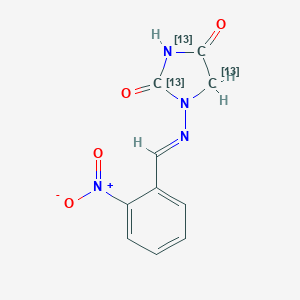

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C]: is a stable isotope-labeled compound, commonly referred to as NP-Ahd-13C3 . This compound is a derivative of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione, which is a metabolite of nitrofuran antibiotics. It is primarily used as an analytical standard in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] involves the incorporation of carbon-13 isotopes into the molecular structureThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent incorporation of carbon-13 isotopes. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .

化学反応の分析

Oxidation Reactions

NP-Ahd-13C3 undergoes oxidation primarily at the nitro group (NO₂) and the imidazolidinedione ring. Key findings include:

- Nitro Group Oxidation : The nitro group is oxidized to nitroso (NO) or hydroxylamine (NHOH) derivatives under strong oxidizing conditions. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) .

- Imidazolidinedione Ring Oxidation : The ring structure may undergo oxidative cleavage in the presence of peroxides, yielding carboxylic acid derivatives.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product(s) | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 45–60°C, aqueous H₂SO₄ | Nitroso derivatives | |

| H₂O₂ (30%) | RT, alkaline medium | Hydroxylamine derivatives |

Reduction Reactions

Reductive pathways are critical for converting this compound into its amino derivatives:

- Catalytic Hydrogenation : Using H₂ gas and palladium catalysts , the nitro group is reduced to an amino group (NH₂), forming 1-[(2-aminophenyl)methylideneamino]-imidazolidinedione derivatives .

- Chemical Reduction : Sodium borohydride (NaBH₄) selectively reduces the imine bond (C=N) in the structure, yielding secondary amine intermediates.

Table 2: Reduction Reaction Parameters

| Reagent | Conditions | Product(s) | Source |

|---|---|---|---|

| H₂/Pd-C (5% w/w) | 25–40°C, ethanol | Amino derivatives | |

| NaBH₄ | RT, methanol | Secondary amines |

Substitution Reactions

The imidazolidinedione ring and nitro group participate in nucleophilic substitution:

- Nucleophilic Attack : Amines (e.g., NH₃) or thiols (e.g., HSCH₂CH₂SH) replace the nitro group under basic conditions, forming sulfonamide or thioether derivatives.

- Ring Functionalization : Alkylation or acylation of the nitrogen atoms in the imidazolidinedione ring occurs with electrophilic reagents like alkyl halides.

Table 3: Substitution Reaction Parameters

| Reagent | Conditions | Product(s) | Source |

|---|---|---|---|

| Ethylenediamine | 60°C, DMF | Diamine derivatives | |

| Methyl iodide (CH₃I) | RT, K₂CO₃ catalyst | N-methylated compounds |

Environmental and Metabolic Stability

科学的研究の応用

Detection of Nitrofurans in Food Products

NP-Ahd-13C3 is widely used in the detection of nitrofuran metabolites in food products, particularly in health functional foods (HFFs). Nitrofurans are banned in food-producing animals due to their potential carcinogenic effects, making their detection critical for food safety.

- Methodologies :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique is employed to quantify nitrofuran residues effectively. This compound acts as an internal standard to improve accuracy and reliability.

- Sample Preparation : The method involves derivatization and hydrolysis of food samples, followed by recovery analysis to ensure the integrity of the results .

| Application | Method | Recovery Rate | Detection Limit |

|---|---|---|---|

| Nitrofurans in Soft-Shell Turtle Powder | LC-MS/MS | 82.2–108.1% | Reliable detection capability |

Veterinary Drug Residue Analysis

This compound is also applied in veterinary medicine research to monitor drug residues in animal tissues. Its isotopic labeling allows for precise tracking of metabolites derived from nitrofuran antibiotics.

- Case Study : A study validated a method for detecting nitrofuran metabolites in shrimp muscle using LC-MS/MS, employing this compound as an internal standard. The method achieved high linearity with correlation coefficients exceeding 0.999, showcasing its effectiveness for regulatory compliance .

Case Study 1: Health Functional Foods

A comprehensive study analyzed nitrofuran metabolites in soft-shell turtle powder, a popular health food item. The researchers utilized this compound to validate their LC-MS/MS method, achieving a mean recovery rate between 82.2% and 108.1%, with repeatability and reproducibility metrics indicating high reliability .

Case Study 2: Aquatic Animal Testing

In another investigation focused on aquatic animals, researchers adapted existing HPLC methods to LC-MS/MS for detecting nitrofuran residues. The introduction of this compound significantly enhanced the analytical precision, allowing for the detection of residues at low concentrations .

作用機序

The mechanism of action of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the metabolic pathways and interactions of nitrofuran antibiotics. The incorporation of carbon-13 isotopes enables precise quantification and analysis of the compound’s behavior in biological systems .

類似化合物との比較

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione: The non-labeled version of the compound.

2-Nitrophenyl derivative of 1-aminohydantoin: Another metabolite of nitrofuran antibiotics.

2-Nitrobenzylideneamino-2,4-imidazolidinedione-13C3: A similar isotope-labeled compound with different carbon-13 labeling positions

Uniqueness: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and accuracy in analytical applications. Its stable isotope labeling makes it an invaluable tool in metabolic studies and quantitative analysis .

生物活性

NP-Ahd-13C3, a derivative of 2-nitrophenyl AHD (2-NP-AHD), is an isotope-labeled compound that has garnered attention in pharmacological and toxicological research. Its primary applications relate to the detection of nitrofuran antibiotic residues, which are prohibited in food production due to their potential carcinogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₇₁₃C₃H₈N₄O₄

- Molecular Weight : 251.17 g/mol

- CAS Number : 1007476-86-9

This compound functions primarily as a metabolite marker for nitrofuran antibiotics. The biological activity of this compound is linked to its ability to inhibit bacterial growth and its role in apoptosis and autophagy pathways. It interacts with various cellular targets, influencing processes such as cell cycle regulation and immune responses.

Biological Activity Overview

-

Antimicrobial Activity :

- This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This is particularly relevant for its use as an indicator of illegal nitrofuran usage in livestock.

-

Cellular Impact :

- The compound has been shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

- It influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

-

Toxicological Profile :

- Research indicates that metabolites of nitrofurans, including this compound, are highly toxic and can lead to mutagenic effects. Studies have demonstrated that these compounds can cause DNA damage in vitro.

Case Study 1: Detection of Nitrofurans in Animal Tissue

A study validated a rapid LC-MS/MS method for detecting nitrofuran metabolites, including this compound, in animal tissues. The method demonstrated high sensitivity with decision limits ranging from 0.013 to 0.200 µg/kg, highlighting its effectiveness in monitoring illegal drug use in livestock .

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound effectively inhibited the growth of various bacterial strains associated with foodborne illnesses. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-OTQLJULOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016783 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-86-9 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。